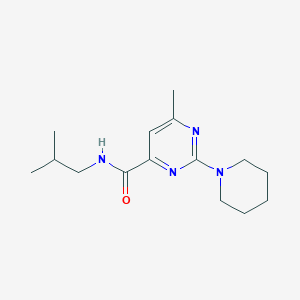
6-methyl-N-(2-methylpropyl)-2-(piperidin-1-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-N-(2-methylpropyl)-2-(piperidin-1-yl)pyrimidine-4-carboxamide is a chemical compound that belongs to the pyrimidine family. It has been the subject of scientific research due to its potential as a drug candidate for various diseases. In
Mechanism of Action
The mechanism of action of 6-methyl-N-(2-methylpropyl)-2-(piperidin-1-yl)pyrimidine-4-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the development and progression of diseases. It has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to have a low toxicity profile and is well-tolerated in animal studies. The compound has been shown to have a positive effect on the immune system and has been found to reduce the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 6-methyl-N-(2-methylpropyl)-2-(piperidin-1-yl)pyrimidine-4-carboxamide in lab experiments include its high purity and yield, low toxicity profile, and potential therapeutic effects for various diseases. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research of 6-methyl-N-(2-methylpropyl)-2-(piperidin-1-yl)pyrimidine-4-carboxamide. These include further studies to understand its mechanism of action, optimization of the synthesis method for higher yield and purity, and exploration of its potential therapeutic effects for other diseases. Additionally, research could focus on the development of derivatives of this compound with improved pharmacological properties.
In conclusion, this compound is a promising compound with potential therapeutic effects for various diseases. Its synthesis method has been optimized for high yield and purity, and its low toxicity profile makes it a good candidate for further research. Future research could focus on understanding its mechanism of action and exploring its potential therapeutic effects for other diseases.
Synthesis Methods
The synthesis of 6-methyl-N-(2-methylpropyl)-2-(piperidin-1-yl)pyrimidine-4-carboxamide involves the reaction of 6-methyl-2-(piperidin-1-yl)pyrimidin-4-amine with 2-methylpropanal in the presence of a catalyst. The resulting product is then treated with acetic acid to obtain the final compound. This method has been optimized for high yield and purity.
Scientific Research Applications
The potential of 6-methyl-N-(2-methylpropyl)-2-(piperidin-1-yl)pyrimidine-4-carboxamide as a drug candidate has been explored in various scientific research studies. It has been found to have potential therapeutic effects for diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in the brain.
properties
IUPAC Name |
6-methyl-N-(2-methylpropyl)-2-piperidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-11(2)10-16-14(20)13-9-12(3)17-15(18-13)19-7-5-4-6-8-19/h9,11H,4-8,10H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXNYTQBZBYKNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

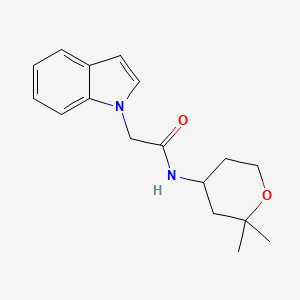

![3-[1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561642.png)
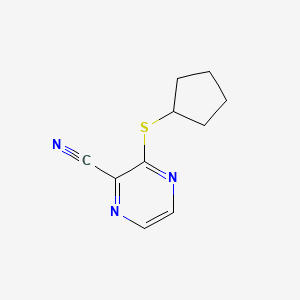
![N-[1-(furan-2-carbonyl)piperidin-4-yl]-4-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7561663.png)
![2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7561670.png)
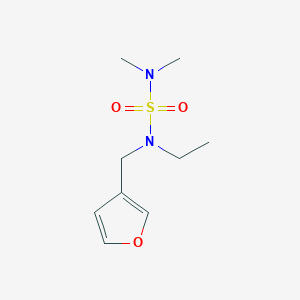
![3-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561678.png)
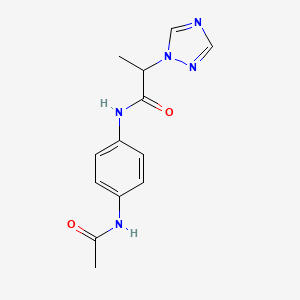
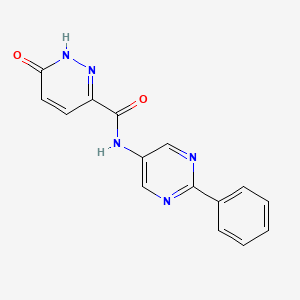
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B7561709.png)
![N-[3-(difluoromethoxy)-2-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7561720.png)

